6-(Difluorometil)isoquinolina

Descripción general

Descripción

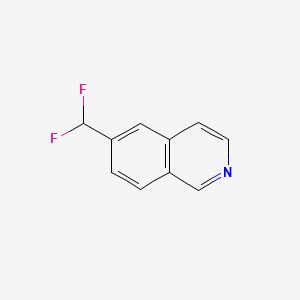

6-(Difluoromethyl)isoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their presence in various natural alkaloids and their significant biological activities.

Aplicaciones Científicas De Investigación

6-(Difluoromethyl)isoquinoline has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

6-(Difluoromethyl)isoquinoline is a type of fluorinated isoquinoline . Fluorinated isoquinolines have been found to exhibit various biological activities . One of the targets of this compound is 11β-Hydroxydehydrogenase 1 (11β-HSD1) , which catalyzes the transformation of cortisone to cortisol . This enzyme plays a crucial role in diabetes therapy .

Mode of Action

It is known that the introduction of fluorine atoms into organic compounds often results in unique bioactivities . This is due to the high electronegativity and small atomic size of fluorine, which can enhance the potency, selectivity, and metabolic stability of drugs .

Biochemical Pathways

Isoquinoline alkaloids, a class of compounds to which 6-(difluoromethyl)isoquinoline belongs, have been found to exhibit various bioactivities and affect multiple biochemical pathways .

Pharmacokinetics

It is known that the introduction of fluorine atoms into organic compounds can enhance their metabolic stability and pharmacokinetics .

Result of Action

Fluorinated isoquinolines, in general, have been found to exhibit various biological activities .

Action Environment

It is known that the introduction of fluorine atoms into organic compounds can enhance their stability . This suggests that the action, efficacy, and stability of 6-(Difluoromethyl)isoquinoline may be influenced by environmental factors.

Análisis Bioquímico

Biochemical Properties

6-(Difluoromethyl)isoquinoline, like other isoquinolines, can be considered as 10-electron π -aromatic and delocalized systems . This property influences not only its reactions but also the reactivity of the substituents attached at various positions of the ring

Cellular Effects

Fluorinated isoquinolines have been shown to exhibit antioxidant activity This suggests that 6-(Difluoromethyl)isoquinoline could potentially influence cell function by mitigating oxidative stress

Molecular Mechanism

The molecular mechanism of action of 6-(Difluoromethyl)isoquinoline is not well-defined. It is known that isoquinolines can undergo quaternization and conversion to N-oxides This suggests that 6-(Difluoromethyl)isoquinoline may interact with biomolecules through similar mechanisms

Temporal Effects in Laboratory Settings

Quinoline, a related compound, is known to be a stable liquid with a boiling point of 237 °C This suggests that 6-(Difluoromethyl)isoquinoline may also exhibit stability under laboratory conditions

Metabolic Pathways

Isoquinoline alkaloids have been studied for their roles in various metabolic pathways

Subcellular Localization

Tools such as LOCALIZER and Esub8 can be used to predict the subcellular localization of proteins

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethyl)isoquinoline can be achieved through several methods. One common approach involves the direct introduction of a difluoromethyl group onto the isoquinoline ring. This can be done using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate reaction conditions .

Another method involves the cyclization of N-[2-(difluoromethyl)phenyl]ethylamines followed by aromatization. This method is effective for producing 1-substituted 3,4-dihydroisoquinolines, which can then be further transformed into 6-(Difluoromethyl)isoquinoline .

Industrial Production Methods: Industrial production of 6-(Difluoromethyl)isoquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: 6-(Difluoromethyl)isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products:

Comparación Con Compuestos Similares

- 6-Fluoroisoquinoline

- 6-Trifluoromethylisoquinoline

- 6-Chloroisoquinoline

Comparison: 6-(Difluoromethyl)isoquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and biologically active compared to its non-fluorinated counterparts. The difluoromethyl group also enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug development .

Actividad Biológica

6-(Difluoromethyl)isoquinoline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

6-(Difluoromethyl)isoquinoline is characterized by the presence of a difluoromethyl group attached to the isoquinoline scaffold. This modification can significantly influence its biological activity, including its interaction with various biological targets.

Biological Activity Overview

The biological activities of 6-(difluoromethyl)isoquinoline have been explored in various contexts, including anti-inflammatory, anticancer, and neuroprotective effects. Below are some key findings from recent studies:

1. Anti-inflammatory Activity

Research has indicated that isoquinoline derivatives can exhibit anti-inflammatory properties. For instance, compounds similar to 6-(difluoromethyl)isoquinoline have shown efficacy in reducing pro-inflammatory cytokines in cellular models. A study demonstrated that isoquinoline derivatives suppressed LPS-induced inflammation in BV2 microglial cells, suggesting potential applications in neuroinflammatory conditions .

2. Anticancer Potential

Isoquinoline derivatives have been reported to possess anticancer activity through various mechanisms. Specifically, compounds structurally related to 6-(difluoromethyl)isoquinoline have been investigated for their ability to inhibit tyrosyl DNA phosphodiesterase II (TDP2), an enzyme involved in DNA repair processes linked to cancer resistance . Inhibitors of TDP2 can enhance the efficacy of chemotherapeutic agents targeting topoisomerase II.

3. Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has been highlighted in studies focusing on their ability to mitigate oxidative stress and promote neuronal survival. For example, some derivatives have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress .

The mechanisms underlying the biological activities of 6-(difluoromethyl)isoquinoline are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or DNA repair mechanisms.

- Modulation of Signaling Pathways : Isoquinolines can interact with various receptors and signaling pathways, influencing cellular responses.

- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant effects, contributing to their neuroprotective capabilities.

Data Tables

The following table summarizes key findings from studies involving 6-(difluoromethyl)isoquinoline and related compounds:

Case Study 1: Anti-inflammatory Effects

In a controlled experiment, researchers evaluated the anti-inflammatory effects of various isoquinoline derivatives, including 6-(difluoromethyl)isoquinoline. The results indicated significant reductions in IL-6 and TNF-α production in LPS-stimulated BV2 cells, supporting its potential as a therapeutic agent for neuroinflammatory diseases.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of isoquinoline derivatives against various cancer cell lines. The results showed that compounds with structural similarities to 6-(difluoromethyl)isoquinoline exhibited potent cytotoxic effects, particularly through the inhibition of TDP2, leading to enhanced sensitivity to topoisomerase inhibitors.

Propiedades

IUPAC Name |

6-(difluoromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)8-1-2-9-6-13-4-3-7(9)5-8/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHUTDGSHKOAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306172 | |

| Record name | 6-(Difluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-75-8 | |

| Record name | 6-(Difluoromethyl)isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Difluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.